

4,4'-Azodibenzoyl Dichloride CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4'-Azodibenzoyl Dichloride

Cat. No.: B1275773

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An In-depth Technical Guide to **4,4'-Azodibenzoyl Dichloride** for Researchers and Drug Development Professionals

Overview

4,4'-Azodibenzoyl Dichloride (CAS No: 10252-29-6) is a highly reactive aromatic diacyl chloride compound. Its defining feature is the presence of an azo linkage (-N=N-) connecting two benzoyl chloride moieties. This unique structure makes it a valuable bifunctional monomer in the synthesis of specialized polymers, particularly azopolymers. For drug development professionals, its primary interest lies in its use as a building block for creating stimuli-responsive drug delivery systems. The azo bond is susceptible to enzymatic reduction in the anaerobic environment of the colon, making polymers derived from this monomer prime candidates for colon-specific drug delivery vehicles. This guide provides a comprehensive overview of its properties, synthesis, and applications.

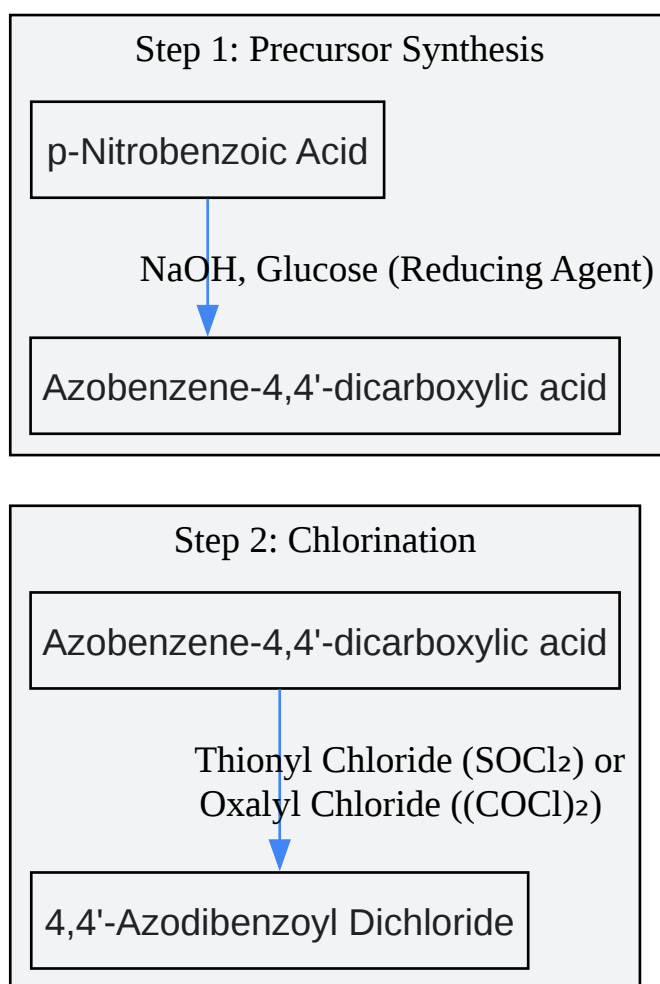
Chemical and Physical Properties

4,4'-Azodibenzoyl Dichloride is a dark red, moisture-sensitive solid.^[1] Its reactivity as an acyl chloride necessitates handling under inert and anhydrous conditions to prevent hydrolysis to the corresponding dicarboxylic acid. Key physical and chemical properties are summarized below.

Property	Value	Reference
CAS Number	10252-29-6	[1][2][3][4]
Molecular Formula	C ₁₄ H ₈ Cl ₂ N ₂ O ₂	[1][2][4]
Molecular Weight	307.13 g/mol	[1][3]
Appearance	Dark red to brown solid/powder	[1][3]
Melting Point	162 - 166 °C	[3]
Boiling Point	458.6 ± 30.0 °C (Predicted)	[1][4]
Density	1.37 ± 0.1 g/cm ³ (Predicted)	[1][4]
Solubility	Slightly soluble in Chloroform	[1]
Stability	Moisture Sensitive, Hygroscopic	[1]
InChI Key	ASOXKYGOZZTVHL- ISLYRVAYSA-N	[2]

Synthesis and Experimental Protocols

The synthesis of **4,4'-Azodibenzoyl Dichloride** is typically a two-step process, starting from p-nitrobenzoic acid. First, the precursor, azobenzene-4,4'-dicarboxylic acid, is synthesized via reductive coupling. Second, the dicarboxylic acid is converted to the diacyl chloride using a suitable chlorinating agent.



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Fig. 1: Two-step synthesis workflow for **4,4'-Azodibenzoyl Dichloride**.

Experimental Protocol: Synthesis of Azobenzene-4,4'-dicarboxylic Acid

This protocol is adapted from a published procedure for the reductive coupling of p-nitrobenzoic acid.[1]

- Materials:
 - p-Nitrobenzoic acid (5.0 g, 29.9 mmol)
 - Sodium hydroxide (NaOH) (17.0 g, 425 mmol)

- Glucose (30.0 g, 166.5 mmol)
- Distilled water
- 50% Acetic acid solution
- Hydrochloric acid (HCl)
- Equipment:
 - Beakers and Erlenmeyer flasks
 - Magnetic stirrer and stir bar
 - Heating mantle
 - Buchner funnel and vacuum flask
 - pH meter or pH paper
- Procedure:
 - In a large beaker, dissolve sodium hydroxide (17.0 g) in distilled water.
 - Add p-nitrobenzoic acid (5.0 g) to the NaOH solution and stir until dissolved.
 - Add glucose (30.0 g) as the reducing agent to the solution.
 - Stir the mixture at room temperature overnight, allowing for slow air oxidation. The solution color will change significantly.
 - After overnight stirring, heat the solution to 50°C.
 - Slowly acidify the mixture by adding 50% acetic acid dropwise while stirring until a precipitate forms. Continue acidification with HCl until the pH is strongly acidic to ensure complete precipitation of the dicarboxylic acid.
 - Cool the mixture in an ice bath.

- Collect the resulting orange-red precipitate (azobenzene-4,4'-dicarboxylic acid) by vacuum filtration.
- Wash the solid product thoroughly with cold distilled water to remove salts.
- Dry the product in a vacuum oven.

Experimental Protocol: Synthesis of 4,4'-Azodibenzoyl Dichloride

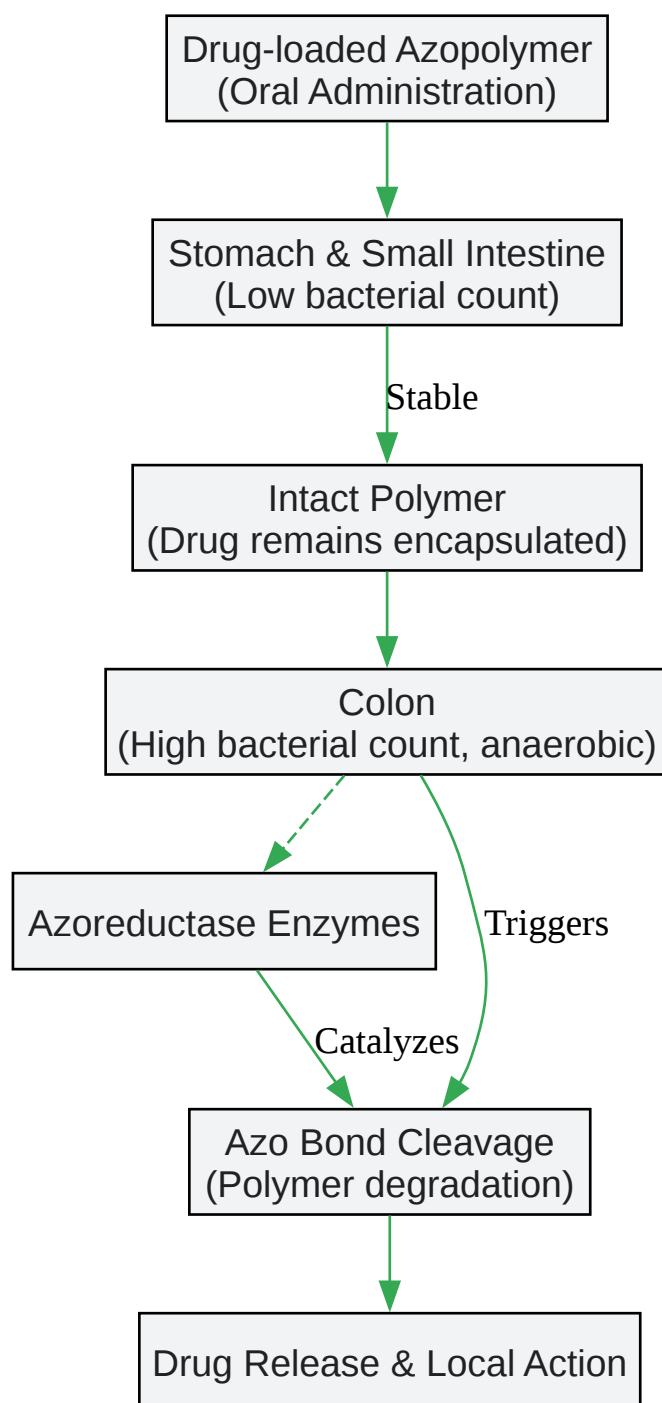
This protocol describes the conversion of the dicarboxylic acid to the diacyl chloride using thionyl chloride.^[5]

- Materials:
 - Azobenzene-4,4'-dicarboxylic acid (1 equivalent)
 - Thionyl chloride (SOCl₂) (excess, e.g., 5-10 equivalents)
 - Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, a few drops)
 - Anhydrous solvent (e.g., toluene or dichloromethane)
- Equipment:
 - Round-bottom flask with reflux condenser and drying tube
 - Magnetic stirrer and stir bar
 - Heating mantle
 - Rotary evaporator
 - Inert atmosphere setup (Nitrogen or Argon)
- Procedure:

- Place the dried azobenzene-4,4'-dicarboxylic acid into a round-bottom flask under an inert atmosphere.
- Add an excess of thionyl chloride and a catalytic amount of anhydrous DMF.
- Gently heat the mixture to reflux (typically around 80°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This step must be performed in a well-ventilated fume hood.
- The crude dark red solid residue is **4,4'-Azodibenzoyl Dichloride**. It is highly moisture-sensitive and should be used immediately in the next step or stored under strictly anhydrous, inert conditions.^[1]

Application in Drug Development: Azopolymers for Colon-Specific Delivery

The primary application of **4,4'-Azodibenzoyl Dichloride** in drug development is its use as a monomer for synthesizing azopolymers. These polymers contain the characteristic azo bond in their backbone. This bond is stable in the upper gastrointestinal tract but is cleaved by azoreductase enzymes produced by colonic microflora.^[3] This targeted degradation allows for the release of an encapsulated drug specifically in the colon, which is advantageous for treating local diseases like inflammatory bowel disease (IBD) or for systemic absorption of drugs that are degraded in the stomach or small intestine.

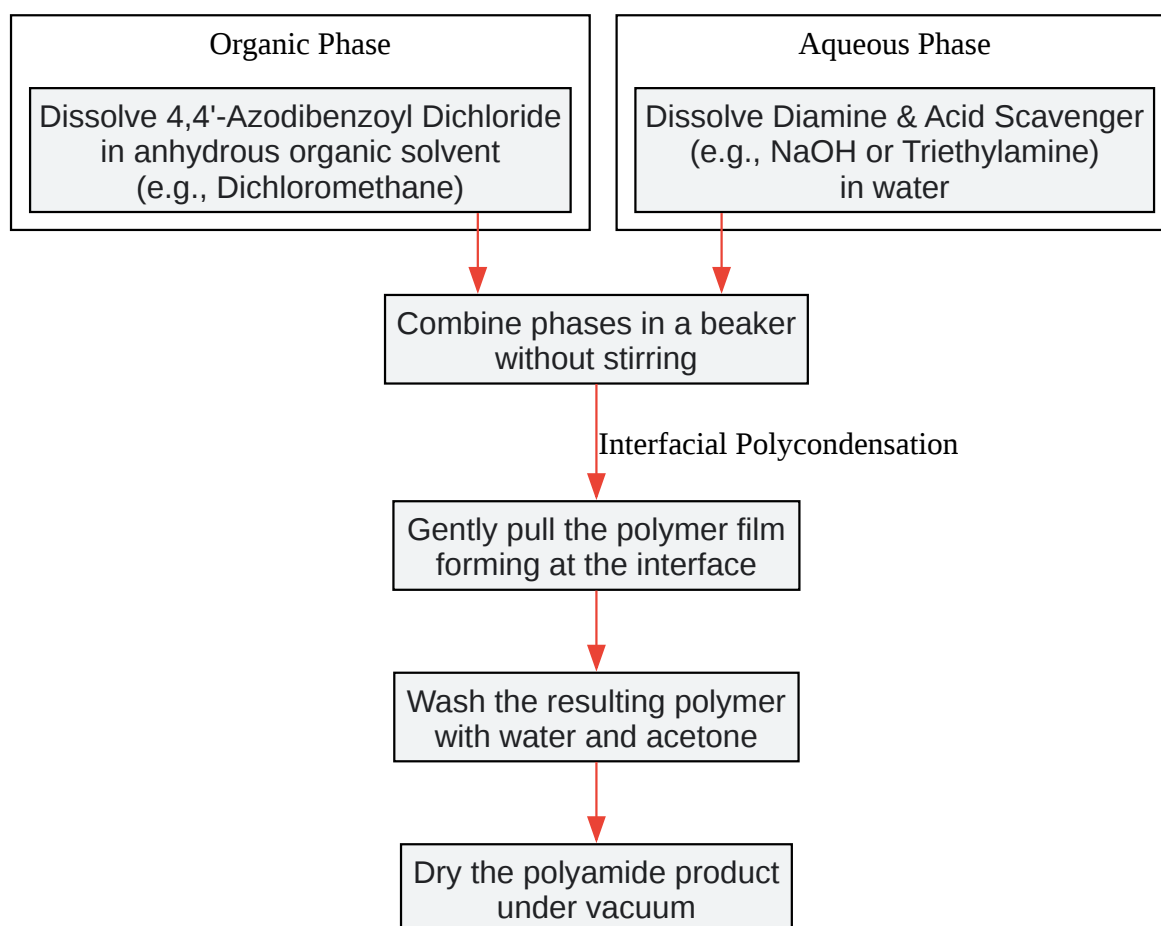


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Fig. 2: Mechanism of colon-specific drug delivery via azopolymers.

Experimental Protocol: Synthesis of an Azobenzene-Containing Polyamide

This protocol outlines a general procedure for interfacial or low-temperature solution polycondensation to form a polyamide using **4,4'-Azodibenzoyl Dichloride** and a suitable diamine (e.g., 1,6-diaminohexane).^{[6][7]}



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Fig. 3: Experimental workflow for interfacial synthesis of a polyamide.

- Materials:
 - **4,4'-Azodibenzoyl Dichloride** (1.0 equivalent)
 - A diamine (e.g., 1,6-diaminohexane) (1.0 equivalent)

- Anhydrous organic solvent (e.g., dichloromethane, chloroform)
- Acid scavenger/base (e.g., triethylamine, pyridine, or NaOH for interfacial method)
- Distilled water (for washing)
- Acetone (for washing)
- Equipment:
 - Reaction vessel (e.g., three-necked flask or beaker for interfacial polymerization)
 - Magnetic or mechanical stirrer
 - Inert atmosphere setup (Nitrogen or Argon)
 - Addition funnel
 - Filtration apparatus
- Procedure (Low-Temperature Solution Polycondensation):
 - In a three-necked flask under an inert atmosphere, dissolve the diamine and the acid scavenger (e.g., triethylamine, 2.0 equivalents) in an anhydrous organic solvent.
 - Cool the solution to 0-5°C using an ice bath.
 - Separately, dissolve **4,4'-Azodibenzoyl Dichloride** in the same anhydrous solvent.
 - Add the diacyl chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the low temperature.
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours or overnight.
 - Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent like methanol or water.

- Collect the polymer by filtration, wash it thoroughly with water and acetone to remove unreacted monomers and salts.
- Dry the final azopolymer product in a vacuum oven.

Biocompatibility and Preclinical Data

While specific in vivo data for polymers derived solely from **4,4'-Azodibenzoyl Dichloride** are limited in the initial search results, the broader class of biodegradable polymers, such as poly(β -amino)esters, are actively studied for drug delivery.[8] These studies often involve assessing biocompatibility through in vitro cytotoxicity assays (e.g., using MRC5 cell lines) and in vivo models like the zebrafish (*Danio rerio*) acute embryotoxicity assay.[8] For any new azopolymer intended for pharmaceutical use, a similar rigorous evaluation of its biocompatibility, degradation products, and drug-release kinetics in vitro and in vivo would be essential.

Safety and Handling

4,4'-Azodibenzoyl Dichloride is a hazardous chemical that requires careful handling.

- Hazards: Causes severe skin burns and eye damage.[3] It is corrosive and may be corrosive to metals. As an acyl chloride, it reacts violently with water, liberating toxic hydrogen chloride gas.[9] It may also be very toxic to aquatic life.[4]
- Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and face shield).[4]
- Handling: Handle only under an inert atmosphere in a well-ventilated chemical fume hood. Keep away from moisture, water, strong bases, and alcohols.[9]
- Storage: Store in a tightly sealed container under inert gas in a cool, dry, and well-ventilated area designated for corrosive materials.[1][3]
- Spills and Disposal: Absorb spillage to prevent material damage.[3] Dispose of the material and its container as hazardous waste according to local, state, and federal regulations. Avoid release to the environment.[4]

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- To cite this document: BenchChem. [4,4'-Azodibenzoyl Dichloride CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1275773#4-4-azodibenzoyl-dichloride-cas-number-and-properties\]](https://www.benchchem.com/product/b1275773#4-4-azodibenzoyl-dichloride-cas-number-and-properties)

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